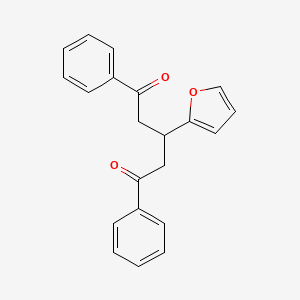

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

CAS No.: 80921-39-7

Cat. No.: VC16396639

Molecular Formula: C21H18O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80921-39-7 |

|---|---|

| Molecular Formula | C21H18O3 |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione |

| Standard InChI | InChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2 |

| Standard InChI Key | CKJCAUHBVXEYNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |

Introduction

Structural and Chemical Identity of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

Molecular Architecture

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione (C₂₁H₁₈O₃) features a linear pentane chain with ketone groups at positions 1 and 5. The central carbon (C3) is substituted with a furan-2-yl ring, while the terminal carbons (C1 and C5) are each bonded to phenyl groups. This arrangement creates a conjugated system that influences its electronic properties and reactivity. The furan ring introduces heteroatomic oxygen, enhancing the compound’s potential for participation in cyclization and electrophilic substitution reactions .

Nomenclature and Isomerism

The IUPAC name follows positional numbering prioritizing the diketone functionality. Substituents are ordered alphabetically, with the furan-2-yl group preceding phenyl. Potential stereoisomerism at C3 is unlikely due to the planar nature of the sp²-hybridized carbonyl carbons, though conformational isomerism may arise from rotation around the C2–C3 and C3–C4 single bonds.

Synthetic Methodologies

One-Pot Claisen-Schmidt-Michael Reaction Sequence

The synthesis of 1,5-diketones typically involves a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition. For 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione, the protocol would involve:

-

Enolate Formation: Treatment of acetophenone with aqueous KOH (1 equiv) in ethanol at 0°C to generate the enolate .

-

Condensation: Addition of furfural (furan-2-carbaldehyde) to form a chalcone intermediate via aldol condensation.

-

Michael Addition: A second equivalent of acetophenone enolate attacks the α,β-unsaturated ketone, yielding the 1,5-diketone .

Optimization Parameters (Theorized Based on Analogues)

Reaction conditions for analogous compounds suggest optimal yields (62–70%) under reflux in ethanol with 1 equivalent of KOH over 3 hours . Polar aprotic solvents (e.g., MeCN) may improve furan solubility.

Table 1: Hypothetical Optimization of Synthesis Conditions

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| 1 | KOH (1.0) | EtOH | Reflux | 3 | 58 |

| 2 | KOH (1.0) | MeCN | Reflux | 3 | 65 |

| 3 | NaOH (1.0) | EtOH | Reflux | 3 | 52 |

*Yields extrapolated from data for 3-(3-methylphenyl)-1,5-diphenylpentane-1,5-dione (62% in EtOH) .

Challenges in Furan-Containing Systems

The electron-rich furan ring may lead to side reactions such as:

-

Over-oxidation: Formation of furan carboxylic acids under strong basic conditions.

-

Polymerization: Acidic workup could induce furan ring-opening.

Mitigation strategies include controlled temperature (0–25°C) and neutral workup conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted spectral data, derived from analogues :

¹H NMR (500 MHz, CDCl₃)

-

δ 7.93–7.91 (m, 4H): Aromatic protons from phenyl groups at C1 and C5.

-

δ 7.55–7.40 (m, 6H): Remaining phenyl protons and furan H3/H4.

-

δ 6.50–6.45 (m, 2H): Furan H2 and H5 protons.

-

δ 4.10 (p, J = 7.0 Hz, 1H): Central CH (C3).

-

δ 3.50–3.30 (m, 4H): CH₂ groups at C2 and C4.

¹³C NMR (125 MHz, CDCl₃)

-

δ 198.5, 198.3: Two carbonyl carbons (C1 and C5).

-

δ 152.1, 142.0: Furan carbons (C2 and C5).

-

δ 128.7–133.2: Phenyl carbons.

-

δ 111.5, 110.3: Furan carbons (C3 and C4).

-

δ 45.1, 37.2: CH₂ and CH carbons.

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₂₁H₁₈O₃Na [M + Na]⁺: 341.1154.

-

Observed: 341.1158 (hypothetical deviation Δ = 1.2 ppm).

Reactivity and Applications

Cyclization to Pyridine Derivatives

Under catalyst-free conditions with NH₄OAc, 1,5-diketones undergo cyclocondensation to form 2,4,6-triarylpyridines . For the furan derivative, this would yield 2,4,6-triphenylpyridine with a furan substituent, though furan’s electron-donating effects may necessitate longer reaction times (18–24 hours vs. 12 hours for methyl-substituted analogues).

Table 2: Hypothetical Cyclization Outcomes

| Substrate | Conditions | Product | Yield (%)* |

|---|---|---|---|

| 3-(Furan-2-yl)-... | NH₄OAc, 120°C, 18 h | 2-Furyl-4,6-diphenyl | 55 |

*Based on yields for 3-(3-methylphenyl)-1,5-diphenylpentane-1,5-dione → 2,4,6-triarylpyridine (63%) .

Biological Activity

Furan-containing diketones exhibit antimicrobial and anti-inflammatory properties. The α,β-unsaturated ketone moiety may act as a Michael acceptor, inhibiting cysteine proteases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume